(2E)-1,3-Benzothiazol-2(3H)-ylidene(nitroso)acetonitrile
CAS No.:
Cat. No.: VC14912468
Molecular Formula: C9H5N3OS
Molecular Weight: 203.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5N3OS |
|---|---|
| Molecular Weight | 203.22 g/mol |
| IUPAC Name | (2Z)-2-(1,3-benzothiazol-2-yl)-2-hydroxyiminoacetonitrile |
| Standard InChI | InChI=1S/C9H5N3OS/c10-5-7(12-13)9-11-6-3-1-2-4-8(6)14-9/h1-4,13H/b12-7- |
| Standard InChI Key | USOUGMJKPPEOEY-GHXNOFRVSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)N=C(S2)/C(=N\O)/C#N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)C(=NO)C#N |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₉H₅N₃OS, with a molecular weight of 203.22 g/mol. Its IUPAC name, (2Z)-2-(1,3-benzothiazol-2-yl)-2-hydroxyiminoacetonitrile, reflects the Z-configuration of the hydroxyimino group, though the (2E) designation is commonly used in commercial and synthetic contexts . Key structural features include:
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A benzothiazole ring (a fused bicyclic system of benzene and thiazole).
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A nitroso group (-N=O) conjugated with an acetonitrile (-C≡N) moiety.
The canonical SMILES representation is C1=CC=C2C(=C1)N=C(S2)C(=NO)C#N, confirming the connectivity and stereochemistry . The isomeric SMILES (C1=CC=C2C(=C1)N=C(S2)/C(=N\O)/C#N) highlights the E-configuration of the nitrosoacetonitrile group.
Synthesis and Reaction Pathways
Conventional Synthesis
The compound is synthesized via a condensation reaction between 2-aminobenzothiazole and nitrosoacetonitrile in the presence of a base (e.g., NaOH) under reflux conditions . The reaction proceeds in polar solvents like ethanol or methanol, with typical yields exceeding 70%.
Reaction Scheme:
Mechanistic Insights
The base facilitates deprotonation of 2-aminobenzothiazole, enabling nucleophilic attack on nitrosoacetonitrile. Subsequent intramolecular cyclization and dehydration yield the final product . The reaction’s regioselectivity is influenced by the electronic effects of the benzothiazole ring .
Physicochemical Properties
Reactivity and Functionalization
The compound’s reactivity is dominated by three functional groups:
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Nitroso Group: Participates in cycloadditions (e.g., with dienes) and acts as an electrophile in nucleophilic substitutions .
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Benzothiazole Ring: Undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) at the 6-position .
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Acetonitrile Moiety: Serves as a leaving group in nucleophilic displacement reactions.
Example Reaction:
Reaction with hydrazine yields 1,3-benzothiazol-2-ylhydrazine, a precursor to heterocyclic pharmaceuticals .
Applications in Research
Material Science
The compound’s conjugated system enables applications in organic semiconductors and fluorescent probes .
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